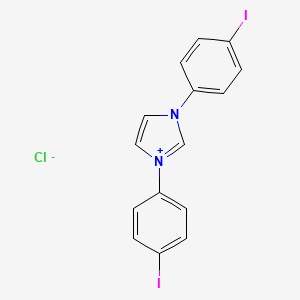
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride: is a chemical compound with the molecular formula C15H11ClI2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of iodine atoms on the phenyl rings and the chloride ion makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride can be synthesized through a multi-step process involving the iodination of phenyl rings and the formation of the imidazolium core. The typical synthetic route involves:
Iodination of Phenyl Rings: The starting material, 4-iodoaniline, undergoes iodination using iodine and an oxidizing agent such as sodium nitrite.
Formation of Imidazole Ring: The iodinated phenyl rings are then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Quaternization: The imidazole derivative is quaternized using methyl iodide to form the imidazolium salt.
Ion Exchange: The final step involves ion exchange with hydrochloric acid to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the phenyl rings can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The imidazolium core can undergo redox reactions, with the potential for the formation of imidazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents, organolithium compounds, and palladium catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and organostannanes.
Major Products:
Substitution Reactions: Various substituted phenyl derivatives.
Oxidation and Reduction: Imidazole derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Research is ongoing into the potential medicinal applications of imidazole derivatives, including their use as antimicrobial, antifungal, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium core and iodophenyl groups. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
- 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium chloride
Comparison: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms make it more suitable for certain types of coupling reactions and enhance its potential as a radiolabeling agent in biological studies.
Propriétés
Formule moléculaire |
C15H11ClI2N2 |
|---|---|
Poids moléculaire |
508.52 g/mol |
Nom IUPAC |
1,3-bis(4-iodophenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C15H11I2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 |
Clé InChI |
FBTMZYXKRSXOJB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



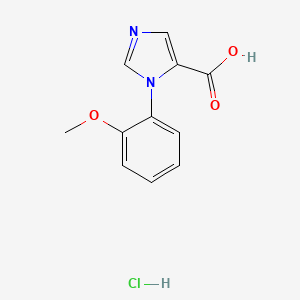
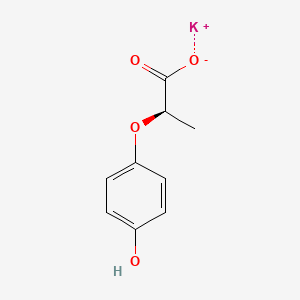
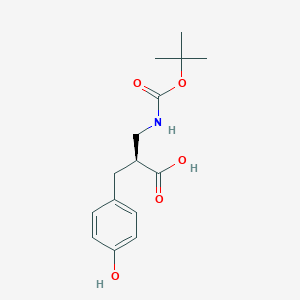
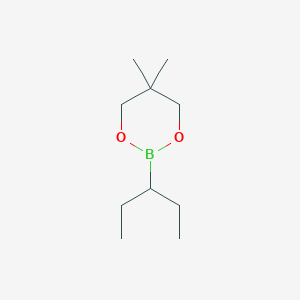
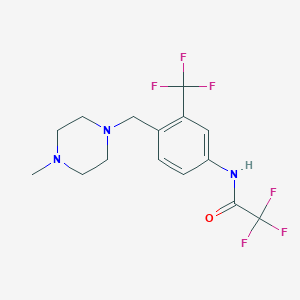
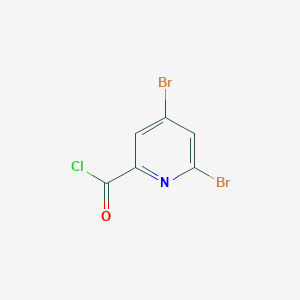
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
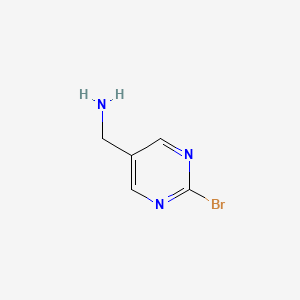
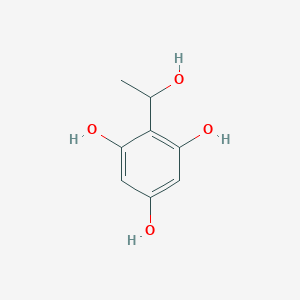
![4-chloro-6-morpholin-4-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12957124.png)

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)

